1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide
Overview
Description
1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide is a heterocyclic organic compound that features a pyrrolium ring substituted with a benzyl group and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide typically involves the reaction of pyrrole with benzyl bromide and ethyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or tetrahydrofuran to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolium salts.
Reduction: Reduction reactions can convert the pyrrolium ring to a pyrrole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrrolium salts.
Reduction: Pyrrole derivatives.
Substitution: Various substituted pyrrolium compounds depending on the nucleophile used.
Scientific Research Applications
1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-(methoxycarbonyl)-1H-pyrrolium bromide
- 1-benzyl-2-(acetoxycarbonyl)-1H-pyrrolium bromide
- 1-benzyl-2-(propoxycarbonyl)-1H-pyrrolium bromide
Uniqueness
1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxycarbonyl group provides a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications.
Properties
IUPAC Name |
ethyl 1-benzyl-1H-pyrrol-1-ium-2-carboxylate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.BrH/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;/h3-10H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAYETOFIWNVLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[NH+]1CC2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380831 | |
Record name | 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649699-03-6 | |
Record name | 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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